molecular formula C23H23FN2O B5997308 3-BUTYL-1-(2-FLUOROPHENYL)-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE

3-BUTYL-1-(2-FLUOROPHENYL)-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE

Cat. No.: B5997308
M. Wt: 362.4 g/mol
InChI Key: JYPBCAWZNQNBBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-BUTYL-1-(2-FLUOROPHENYL)-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is a complex organic compound belonging to the class of indazoles. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. This specific compound features a butyl group, a fluorophenyl group, and a phenyl group attached to the indazole core, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BUTYL-1-(2-FLUOROPHENYL)-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of a butyl-substituted hydrazine with a fluorophenyl ketone can lead to the formation of the indazole ring system. The reaction conditions often require the use of catalysts, such as acidic or basic catalysts, and solvents like dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-BUTYL-1-(2-FLUOROPHENYL)-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluorophenyl and phenyl groups can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

3-BUTYL-1-(2-FLUOROPHENYL)-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-BUTYL-1-(2-FLUOROPHENYL)-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BUTYL-1-(2-FLUOROPHENYL)-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is unique due to its specific combination of functional groups and the indazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-butyl-1-(2-fluorophenyl)-6-phenyl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O/c1-2-3-12-19-23-21(26(25-19)20-13-8-7-11-18(20)24)14-17(15-22(23)27)16-9-5-4-6-10-16/h4-11,13,17H,2-3,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPBCAWZNQNBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN(C2=C1C(=O)CC(C2)C3=CC=CC=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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